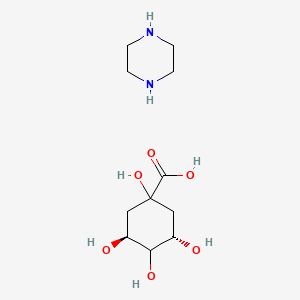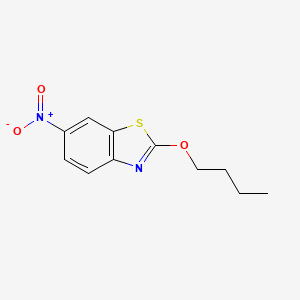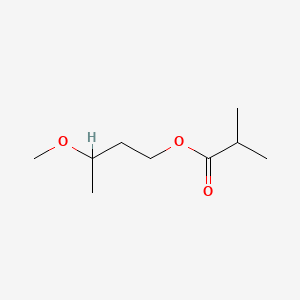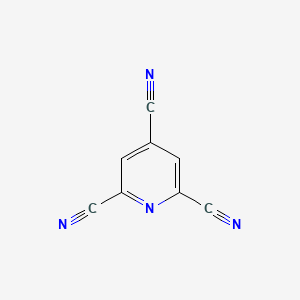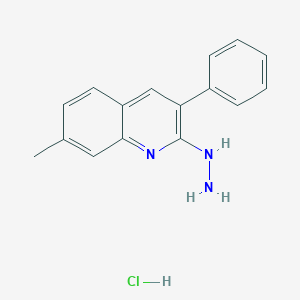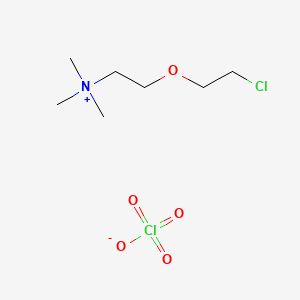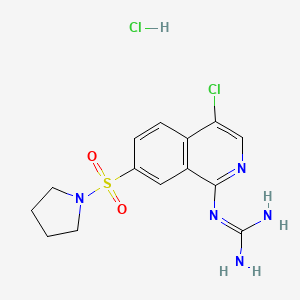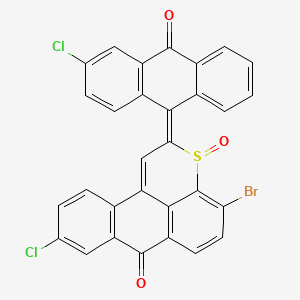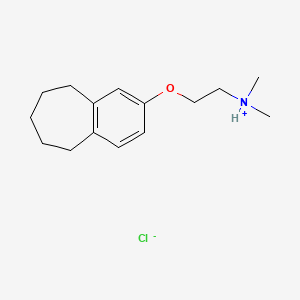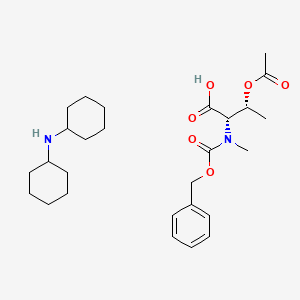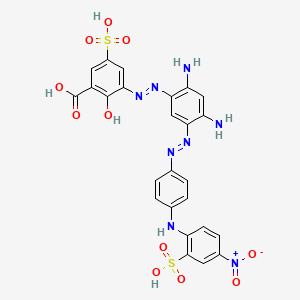
Benzoic acid, 3-((2,4-diamino-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)azo)-2-hydroxy-5-sulfo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid is a complex organic compound characterized by its azo groups and sulfonic acid functionalities. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid typically involves diazotization and azo coupling reactions. The process begins with the diazotization of 2,4-diamino-5-nitroaniline, followed by coupling with 4-(4-nitro-2-sulfoanilino)phenyl. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the reproducibility and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo bonds can be cleaved to form the corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions
Major Products
The major products formed from these reactions include various substituted aromatic amines and sulfonated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Mécanisme D'action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can be visualized using staining techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diamino-4-nitropyrazole: Known for its energetic properties and used in the synthesis of high-energy materials.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Notable for its thermal stability and detonation performance.
2,4-Diamino-1,3,5-triazine: Utilized in green synthesis methods and known for its pharmacological activities.
Uniqueness
Its unique combination of azo and sulfonic acid groups provides both color properties and solubility, making it versatile for multiple applications .
Propriétés
Numéro CAS |
70660-45-6 |
|---|---|
Formule moléculaire |
C25H20N8O11S2 |
Poids moléculaire |
672.6 g/mol |
Nom IUPAC |
3-[[2,4-diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C25H20N8O11S2/c26-17-10-18(27)21(31-32-22-9-15(45(39,40)41)8-16(24(22)34)25(35)36)11-20(17)30-29-13-3-1-12(2-4-13)28-19-6-5-14(33(37)38)7-23(19)46(42,43)44/h1-11,28,34H,26-27H2,(H,35,36)(H,39,40,41)(H,42,43,44) |
Clé InChI |
BGGDFJOSVFIDAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=CC(=C(C=C3N)N)N=NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
